N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride
Descripción
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride (CAS: 98902-29-5) is a synthetic compound primarily recognized as Alfuzosin Hydrochloride Impurity A, a degradation product of the therapeutic agent alfuzosin hydrochloride . Alfuzosin hydrochloride (CAS: 81403-68-1) is a selective α1-adrenoreceptor antagonist used to treat benign prostatic hyperplasia (BPH) by relaxing smooth muscles in the prostate and bladder neck .
Propiedades
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYASKMMJFCEPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543372 | |
| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98902-29-5 | |
| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride, commonly referred to as a derivative of quinazoline, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer treatment and as an alpha-1 adrenergic antagonist. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino]propyl]furan-2-carboxamide; hydrochloride
- Molecular Formula : C19H23N5O4·ClH
- Molecular Weight : 421.88 g/mol
- CAS Number : 72104-34-8
Structural Characteristics
The compound features a quinazoline core substituted with a furan-2-carboxamide moiety. This structural configuration is critical for its biological activity, influencing both receptor binding and metabolic stability.
- Alpha-1 Adrenergic Antagonism : The compound acts primarily as an antagonist at alpha-1 adrenergic receptors, which play a significant role in vasoconstriction and blood pressure regulation. This mechanism is particularly relevant in treating conditions like benign prostatic hyperplasia (BPH) and hypertension .
- Antitumor Activity : Research indicates that compounds similar to this one may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The quinazoline structure is known for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's effectiveness against several cancer cell lines, including prostate and breast cancer cells. Key findings include:
- Cell Viability Reduction : The compound significantly reduced cell viability in treated cancer cells compared to control groups.
- Apoptosis Induction : Flow cytometry analyses revealed increased rates of apoptosis in cells treated with the compound, indicating its potential as an anticancer agent .
In Vivo Studies
Animal model studies have also been conducted to assess the therapeutic potential of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls.
- Safety Profile : Toxicological assessments indicated that the compound exhibited a favorable safety profile with minimal adverse effects at therapeutic doses .
Case Studies
- Case Study on Prostate Cancer Treatment :
-
Combination Therapy Insights :
- Studies exploring the combination of this compound with other chemotherapeutics have suggested enhanced efficacy through synergistic effects, particularly when combined with traditional alkylating agents.
Comparación Con Compuestos Similares
Structural Features :
- Core Structure: The compound retains the quinazoline backbone (4-amino-6,7-dimethoxyquinazolin-2-yl) critical for receptor binding in alpha-blockers.
- Modifications : Unlike alfuzosin hydrochloride, which contains a tetrahydrofuran-2-carboxamide group, Impurity A substitutes this with a furan-2-carboxamide moiety, introducing aromaticity and altering steric and electronic properties .
- Molecular Formula : C₁₉H₂₃N₅O₄·HCl (MW: 421.88 g/mol) .
Physicochemical Properties :
- Stability : As a degradation product, it arises under stress conditions (e.g., heat, oxidation) during alfuzosin synthesis or storage .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Analytical Comparisons
Receptor Binding and Selectivity
- Alfuzosin Hydrochloride: Exhibits high selectivity for α1A/D-adrenoreceptors in the prostate, minimizing cardiovascular side effects .
- Impurity A: No direct pharmacological activity reported; considered inactive in therapeutic contexts.
Stability and Degradation Pathways
- Alfuzosin Hydrochloride : Degrades under oxidative or hydrolytic conditions to yield Impurity A (via furan ring formation) and other byproducts like Impurity B (chlorinated derivative) .
- Impurity A : More stable than the parent drug under acidic conditions but susceptible to photodegradation due to the aromatic furan ring .
Analytical Detection
- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates Impurity A from alfuzosin and other impurities using C18 columns and mobile phases containing phosphate buffer/acetonitrile .
- Spectroscopic Data : Impurity A’s structure is confirmed via FT-IR (N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹) and NMR (quinazoline protons at δ 6.8–7.2 ppm) .
Métodos De Preparación
Reaction of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine with Tetrahydrofuroic Acid
The process begins by dissolving N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine (0.085 moles) in anhydrous tetrahydrofuran (THF), followed by azeotropic distillation to reduce moisture content below 0.3%. Separately, tetrahydrofuroic acid (0.146 moles) and N,N'-carbonyldiimidazole (CDI) (0.184 moles) are mixed in THF and cooled to −5°C to form an active ester intermediate. The amine solution is added dropwise to the ester mixture at −10°C, and the reaction is monitored via HPLC until completion.
Workup and Purification
The reaction is quenched with methylene dichloride (MDC) and water, followed by extraction of the aqueous layer with MDC. The combined organic layers are dried over sodium sulfate, concentrated, and treated with isopropanol to crystallize the free base. The crude product is then dissolved in water, adjusted to pH 7.25–7.50 with NaOH, and filtered to remove impurities.
Hydrochloride Salt Formation
The free base is dissolved in MDC, and dry HCl gas is purged to adjust the pH to 3–4. The resulting precipitate is filtered under nitrogen, washed with diethyl ether, and vacuum-dried to yield the hydrochloride salt with 80% purity and >99% HPLC purity.
Alternative Route from WO2008084493A2
Preparation of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
A one-step cyclization of 3,4-dimethoxy-6-cyanoaniline-1-yl formamide with phosphorus oxychloride at 65–70°C yields 2-chloro-4-amino-6,7-dimethoxyquinazoline. The product is neutralized with NaOH, washed with acetone, and dried to achieve 76% yield and >99% HPLC purity.
Coupling with Tetrahydrofuran-2-carboxamide
The chloroquinazoline intermediate is refluxed with tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide in isoamyl alcohol at 127–128°C for 12 hours. After cooling, the mixture is basified to pH 10–11, extracted with ethyl acetate, and concentrated. Hexane is added to precipitate the product, which is filtered and dried to yield 80% of the free base.
Salt Formation and Final Purification
The free base is dissolved in MDC, treated with HCl gas, and precipitated with diethyl ether. Seeding with Alfuzosin hydrochloride ensures crystallization, and the product is dried under vacuum to obtain the hydrochloride salt.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Parameter | US20070105880A1 | WO2008084493A2 |
|---|---|---|
| Overall Yield | 80% | 76% |
| HPLC Purity | >99% | >99% |
| Key Advantage | Industrial scalability | Avoids phosphorus oxyhalides |
| Limitation | Moisture-sensitive steps | Longer reaction times |
The direct coupling method (US20070105880A1) offers higher scalability due to simplified workup steps, whereas the alternative route (WO2008084493A2) eliminates toxic phosphorus oxyhalides but requires prolonged heating.
Solvent and Reagent Optimization
-
THF is preferred for its low moisture content and compatibility with CDI-mediated couplings.
-
Isoamyl alcohol in the alternative route facilitates high-temperature reactions without decomposition.
-
Dry HCl gas ensures consistent hydrochloride salt formation compared to aqueous HCl.
Recent Advances in Quinazoline Synthesis
While copper-catalyzed methods (e.g., imidoylative cross-coupling) have emerged for quinazolin-4-ones , their application to 4-amino-6,7-dimethoxyquinazolines remains unexplored. Future research could adapt these catalysts to streamline the synthesis of the quinazoline core.
Q & A
Q. What are the key steps for synthesizing N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves sequential coupling reactions. For example:
- Quinazoline Core Formation : The 4-amino-6,7-dimethoxyquinazolin-2-yl group is synthesized via nitro-group reduction and methoxylation under acidic conditions (e.g., HCl/THF mixtures) .
- Propylamine Linker Introduction : A Michael addition or nucleophilic substitution attaches the methylamino-propyl group to the quinazoline core.
- Furan-2-carboxamide Conjugation : The furan moiety is coupled using carbodiimide-mediated amidation.
Purity Optimization : - Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
- Crystallization : Recrystallization in ethanol/HCl yields monohydrochloride salt with minimal impurities .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy groups at C6/C7, furan ring protons at δ 6.3–7.5 ppm) .
- Mass Spectrometry (LC-MS) : High-resolution MS validates the molecular ion peak (m/z 456.2 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the propyl linker and salt formation .
Q. What is the hypothesized mechanism of action in pharmacological studies?
Methodological Answer: The compound shares structural homology with alfuzosin hydrochloride, a selective α1-adrenoceptor antagonist. Proposed mechanisms include:
- Receptor Binding : Competitive inhibition of α1-adrenergic receptors via the quinazoline core, reducing smooth muscle tone in the prostate and bladder .
- Pharmacokinetics : The furan-carboxamide group enhances solubility and bioavailability, as observed in related analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer: Contradictions may arise from:
- Receptor Subtype Selectivity : Use subtype-specific assays (e.g., α1A vs. α1B adrenoceptor binding assays) to quantify affinity differences .
- Metabolic Variability : Perform liver microsome stability tests to identify species-specific degradation pathways (e.g., cytochrome P450 interactions) .
- Data Normalization : Apply in vitro–in vivo extrapolation (IVIVE) models to account for tissue penetration differences .
Q. What advanced strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Isosteric Replacement : Substitute the furan ring with thiophene or pyrrole to assess electronic effects on receptor binding .
- Molecular Dynamics Simulations : Model the propyl linker’s flexibility and its impact on binding pocket occupancy .
- Fragment-Based Design : Deconstruct the quinazoline-furan scaffold to identify minimal pharmacophores using SPR (surface plasmon resonance) .
Q. How can impurities or degradation products be identified and quantified?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, then analyze via:
Q. What methodologies validate the compound’s stability in long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, monitoring:
- HPLC Purity : Track degradation peaks monthly .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition temperatures (>200°C indicates thermal stability) .
- Cryopreservation Studies : Lyophilize in argon atmosphere to prevent oxidation of the aminoquinazoline group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
